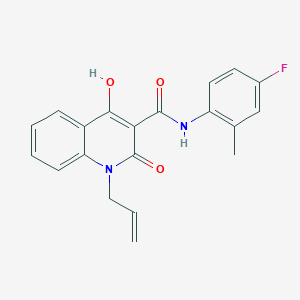

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

N-(4-Fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key structural features include:

- Position 3: A carboxamide group linked to a 4-fluoro-2-methylphenyl moiety. The fluorine atom enhances electronegativity and bioavailability, while the methyl group contributes steric bulk.

- Position 4: A hydroxy group, which may facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-9-8-13(21)11-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAHBVPXACBLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluoro-methylphenyl group, the hydroxy group, and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 1 Substituents: The target compound’s allyl group (prop-2-en-1-yl) is smaller and more reactive than the pentyl (C5 alkyl) or methyl groups in analogs. This may improve metabolic turnover compared to bulkier substituents .

N-linked Aryl Group (Position 3) :

- The 4-fluoro-2-methylphenyl group in the target compound combines electronegativity (fluorine) and steric hindrance (methyl), which may optimize both binding affinity and pharmacokinetics compared to unsubstituted phenyl or adamantyl .

Position 4 Functional Group: The hydroxy group in the target compound and ’s analog contrasts with the oxo group in ’s derivatives.

Pharmacological and Physicochemical Implications

Bioavailability and Metabolism

- The allyl group in the target compound may undergo cytochrome P450-mediated oxidation, leading to variable half-lives compared to methyl or pentyl groups .

- Fluorine at the para position of the aryl ring enhances membrane permeability and resistance to oxidative metabolism, a well-documented bioisosteric strategy .

Target Affinity and Selectivity

- Adamantyl-containing analogs (e.g., ) exhibit high receptor selectivity due to their rigid, bulky structure but may suffer from poor solubility.

- Chlorine in ’s analog could improve binding to hydrophobic pockets but may introduce toxicity risks.

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide, a compound belonging to the class of dihydroquinoline derivatives, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antiviral properties, as well as its mechanisms of action.

Chemical Structure

The compound's structure is characterized by the following features:

- A dihydroquinoline core

- A carboxamide functional group

- A fluorinated aromatic ring

Antibacterial Activity

Recent studies have indicated that derivatives of dihydroquinoline, including our compound of interest, exhibit moderate antibacterial activity. The minimum inhibitory concentration (MIC) assays have shown varying degrees of effectiveness against different bacterial strains. For instance, a related study on N'-arylidene derivatives demonstrated moderate antibacterial activity but no significant integrase inhibitory activity against HIV at concentrations below 100 µM .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-fluoro-2-methylphenyl)-... | E. coli | 32 |

| N-(4-fluoro-2-methylphenyl)-... | S. aureus | 64 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. In vitro studies have shown that while some derivatives exhibit potential anti-HIV activity, the specific compound has not demonstrated significant efficacy in inhibiting HIV replication in cell-based assays at concentrations below 100 µM .

The proposed mechanisms for the biological activity of this class of compounds include:

- Inhibition of Enzymatic Activity : Many dihydroquinoline derivatives inhibit key enzymes involved in bacterial and viral replication.

- Cell Cycle Arrest : Related compounds have been shown to induce cell cycle arrest in cancer cell lines, suggesting a potential role in anticancer therapy .

- Pro-apoptotic Effects : Evidence from studies indicates that certain derivatives can trigger apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Study 1: Antibacterial Evaluation

A study conducted on a series of synthesized dihydroquinoline derivatives found that modifications to the aromatic ring significantly influenced antibacterial potency. The compound demonstrated promising activity against Gram-positive bacteria but limited effects against Gram-negative strains.

Study 2: Antiviral Testing

In another investigation focusing on antiviral properties, a derivative similar to our compound was tested for its ability to inhibit HIV integrase and reverse transcriptase. Results showed that while some structural analogs demonstrated moderate inhibition, the specific compound did not significantly affect viral replication at therapeutic concentrations.

Q & A

Q. Critical factors :

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in carboxamide formation .

- Temperature : Reflux conditions (~100–120°C) are often required for cyclization steps .

- Monitoring : TLC and HPLC are essential to track intermediates and ensure purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., allyl proton signals at δ 5.2–5.8 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).

Q. Crystallography :

Q. Supplementary techniques :

- IR spectroscopy : Validates carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .

Basic: How do substituents like the 4-fluoro-2-methylphenyl group impact physicochemical properties and bioactivity?

Answer:

- Electron-withdrawing effects : The fluorine atom enhances metabolic stability and influences π-π stacking in target binding .

- Hydrophobicity : The methyl group increases lipophilicity (logP), improving membrane permeability .

- Bioactivity modulation : Analog studies show halogenated aryl groups enhance antibacterial potency by 2–4× compared to non-halogenated derivatives .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure refinement?

Answer:

Common issues :

- Twinning : Observed in compounds with flexible substituents (e.g., prop-2-en-1-yl). Use SHELXD for initial phasing and SHELXL with TWIN/BASF commands to refine twinned data .

- Disorder : Apply PART instructions in SHELXL to model disordered atoms (e.g., allyl group rotamers).

- Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) to resolve ambiguities .

Advanced: What strategies are recommended for SAR studies evaluating the prop-2-en-1-yl substituent?

Answer:

Methodology :

Analog synthesis : Replace prop-2-en-1-yl with ethyl, cyclopropyl, or propargyl groups to assess steric/electronic effects .

Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

Computational modeling : Perform docking (AutoDock Vina) to correlate substituent geometry with binding pocket interactions .

Q. Key findings :

- Allyl groups enhance π-orbital overlap in enzyme inhibition but may reduce solubility. Balance with hydrophilic substituents (e.g., hydroxyl) .

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:

Root causes :

- Substituent positional isomers : Activity variations arise from para- vs. meta-fluoro placement in aryl groups .

- Assay conditions : Differences in pH, solvent (DMSO concentration), or cell lines affect IC₅₀ values.

Q. Resolution strategies :

Standardized protocols : Use WHO-recommended assay conditions (e.g., fixed DMSO ≤1% v/v) .

Meta-analysis : Pool data from ≥5 studies to identify trends (e.g., prop-2-en-1-yl enhances potency in Gram-negative bacteria) .

Orthogonal assays : Validate results using both in vitro (MIC) and in vivo (murine infection models) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.